3,3',4,4',5-Pentachlorodiphenyl ether
Overview
Description
3,3’,4,4’,5-Pentachlorodiphenyl ether: is an organic compound with the molecular formula C12H5Cl5O . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. This compound is known for its environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic rings. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst .
Industrial Production Methods: Industrial production of 3,3’,4,4’,5-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The process involves rigorous quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’,5-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers or completely dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated or dechlorinated diphenyl ethers.
Substitution: Formation of substituted diphenyl ethers with various functional groups.
Scientific Research Applications
Chemistry: 3,3’,4,4’,5-Pentachlorodiphenyl ether is used as a reference compound in environmental chemistry studies to understand the behavior and fate of polychlorinated diphenyl ethers in the environment .
Biology and Medicine: Research on this compound includes its toxicological effects on living organisms. Studies focus on its potential to disrupt endocrine systems and its carcinogenic properties .
Industry: In industrial applications, 3,3’,4,4’,5-Pentachlorodiphenyl ether is used in the synthesis of other chemical compounds and as a standard for analytical methods .
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways. This interaction can result in toxicological effects, including disruption of endocrine functions and promotion of carcinogenesis .
Comparison with Similar Compounds
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 3,4,5,3’,4’-Pentachlorodiphenyl ether (PCB-126)
Comparison: 3,3’,4,4’,5-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological properties. Compared to other similar compounds, it may exhibit different binding affinities to receptors and varying degrees of environmental persistence .
Properties
IUPAC Name |
1,2,3-trichloro-5-(3,4-dichlorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLKMRZRGLISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241432 | |
Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94339-59-0 | |
Record name | PCDE 126 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94339-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094339590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5-PENTACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI6086902P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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